2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Bromophenyl and Chloromethylphenyl Groups: These groups can be introduced through a series of substitution reactions, where the bromine and chlorine atoms are added to the phenyl rings using reagents like bromine and chlorine gas under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the tetrazole derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the formation of polymers or complex organic frameworks.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.
Scientific Research Applications
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: Tetrazole derivatives are known for their energetic properties and can be used in the development of new materials with specific properties, such as high energy density or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or modulate the activity of the target. The bromophenyl and chloromethylphenyl groups can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-bromo-2-methylphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5O/c1-9-2-5-11(17)8-13(9)18-15(23)14-19-21-22(20-14)12-6-3-10(16)4-7-12/h2-8H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOZEDFWEVOTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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